molecular formula C19H21N3O4S B12492981 N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide

Cat. No.: B12492981
M. Wt: 387.5 g/mol
InChI Key: URDKIXINIBMAIQ-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, which is known for its biological activity, and a phenoxyacetamide group, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzothiazole moiety: This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Attachment of the propyl chain: The benzothiazole intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain.

    Coupling with phenoxyacetamide: Finally, the intermediate is coupled with 3-methylphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, particularly targeting the amide group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s benzothiazole moiety may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, potentially inhibiting or modulating the activity of the target. The phenoxyacetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide include:

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and may exhibit similar biological activities.

    Phenoxyacetamide derivatives: These compounds have the phenoxyacetamide group and can be used for similar applications in chemistry and biology.

What sets this compound apart is the combination of these two functional groups, which may result in unique chemical and biological properties.

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H21N3O4S/c1-14-6-4-7-15(12-14)26-13-18(23)20-10-5-11-21-19-16-8-2-3-9-17(16)27(24,25)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,23)(H,21,22)

InChI Key

URDKIXINIBMAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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